molecular formula C9H8BrFO2 B13938831 Methyl 2-bromo-3-fluorobenzeneacetate

Methyl 2-bromo-3-fluorobenzeneacetate

Cat. No.: B13938831
M. Wt: 247.06 g/mol
InChI Key: KTUUJXFTXBSXLF-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-fluorobenzeneacetate is an organic compound with the molecular formula C9H8BrFO2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine and fluorine atoms, and the carboxylic acid group is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-3-fluorobenzeneacetate typically involves the esterification of 2-bromo-3-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from commercially available m-fluorobenzotrifluoride. The steps include nitration, bromination, reduction, deamination, separation, and hydrolysis to obtain 2-bromo-3-fluorobenzoic acid, which is then esterified to form this compound .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-3-fluorobenzeneacetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in a substitution reaction.

    Oxidation and Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then undergo further oxidation or reduction.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the ester to the corresponding acid.

Major Products:

    Substitution: Products depend on the nucleophile used; for example, using sodium methoxide would yield a methoxy-substituted product.

    Oxidation: The major product would be 2-bromo-3-fluorobenzoic acid.

Scientific Research Applications

Methyl 2-bromo-3-fluorobenzeneacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-bromo-3-fluorobenzeneacetate involves its interaction with specific molecular targets. For instance, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. This process is facilitated by the electron-withdrawing effects of the fluorine atom, which stabilizes the transition state .

Comparison with Similar Compounds

  • Methyl 3-bromo-2-fluorobenzoate
  • Methyl 2-bromo-4-fluorobenzoate
  • Methyl 2-chloro-3-fluorobenzoate

Comparison: Methyl 2-bromo-3-fluorobenzeneacetate is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, the presence of both bromine and fluorine atoms in the ortho and meta positions, respectively, provides distinct electronic and steric effects that can be exploited in various chemical transformations .

Properties

Molecular Formula

C9H8BrFO2

Molecular Weight

247.06 g/mol

IUPAC Name

methyl 2-(2-bromo-3-fluorophenyl)acetate

InChI

InChI=1S/C9H8BrFO2/c1-13-8(12)5-6-3-2-4-7(11)9(6)10/h2-4H,5H2,1H3

InChI Key

KTUUJXFTXBSXLF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C(=CC=C1)F)Br

Origin of Product

United States

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